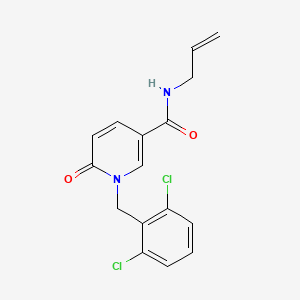

N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C16H14Cl2N2O2 and its molecular weight is 337.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, supported by research findings and case studies.

The molecular formula of this compound is C16H14Cl2N2O2, with a molecular weight of approximately 337.21 g/mol. The compound features a unique structure characterized by an allyl group and dichlorobenzyl moiety, which contributes to its diverse biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against common bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents due to its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Apoptotic Induction

In vitro studies conducted on HeLa cells demonstrated the following:

| Concentration (µM) | Cell Viability Reduction | Apoptosis Markers |

|---|---|---|

| >50 | Significant decrease | Increased expression of caspase-3 and PARP cleavage |

These findings indicate that the compound activates apoptotic pathways, suggesting its potential as an anticancer agent .

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, contributing to its antimicrobial and anticancer effects. The exact pathways remain under investigation but are believed to involve oxidative stress and apoptosis induction mechanisms .

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

Reaction :

N allyl 1 2 6 dichlorobenzyl 6 oxo 1 6 dihydro 3 pyridinecarboxamideΔH+or OH−3 Carboxylic acid derivative+NH3

Conditions :

Allyl Group Reactivity

The allyl substituent participates in electrophilic addition and oxidation:

Electrophilic Addition

Halogens or hydrogen halides add to the allyl double bond:

Reaction :

Allyl group+HX→3 Haloalkyl derivative

Conditions :

-

HCl (gaseous) in dichloromethane, 0–5°C.

Oxidation

The allyl group oxidizes to an epoxide or glycol using peracids or osmium tetroxide:

Reaction :

Allyl groupRCO3HOsO4Epoxide or vicinal diol

Conditions :

-

mCPBA (meta-chloroperbenzoic acid) in CH2Cl2, 25°C.

Pyridine Ring Functionalization

The pyridine nucleus undergoes substitution at electron-deficient positions (C-2 and C-4):

Nucleophilic Aromatic Substitution

Reaction :

Pyridine ring+Nu−→C 2 or C 4 substituted product

Conditions :

Reduction of the 6-Oxo Group

The ketone at position 6 is reduced to a secondary alcohol:

Reaction :

6 OxoLiAlH4NaBH46 Hydroxy

Conditions :

Dichlorobenzyl Substituent Reactivity

The 2,6-dichlorobenzyl group undergoes electrophilic substitution (e.g., sulfonation):

Reaction :

2 6 Dichlorobenzyl+H2SO4→Sulfonated derivative

Conditions :

-

Fuming H2SO4, 100°C, 6 hours.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura coupling at halogenated positions (if functionalized):

Reaction :

3 Bromo pyridine derivative+Ar B OH 2Pd PPh3 4Biaryl product

Conditions :

-

Pd catalyst, K2CO3, DMF/H2O, 80°C.

Mechanistic Insights

Propriétés

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-2-8-19-16(22)11-6-7-15(21)20(9-11)10-12-13(17)4-3-5-14(12)18/h2-7,9H,1,8,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZJSFPSSOBTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.